molecular formula C9H6BrF3O2 B6158075 1-(4-bromo-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one CAS No. 1823322-95-7

1-(4-bromo-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one

Cat. No.: B6158075
CAS No.: 1823322-95-7
M. Wt: 283.04 g/mol
InChI Key: STOQOONXPXQGTK-UHFFFAOYSA-N
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Description

1-(4-bromo-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one is an organic compound that features a trifluoromethyl group attached to a phenyl ring substituted with bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 4-bromo-3-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually refluxed in an appropriate solvent, such as dichloromethane, for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

1-(4-bromo-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine and methoxy groups may contribute to its binding affinity and specificity for certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-methoxyphenol
  • 4-bromo-3,5-dimethylphenol
  • 3-methoxyphenol
  • 4-bromoacetanilide

Uniqueness

1-(4-bromo-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to similar compounds.

Properties

CAS No.

1823322-95-7

Molecular Formula

C9H6BrF3O2

Molecular Weight

283.04 g/mol

IUPAC Name

1-(4-bromo-3-methoxyphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H6BrF3O2/c1-15-7-4-5(2-3-6(7)10)8(14)9(11,12)13/h2-4H,1H3

InChI Key

STOQOONXPXQGTK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C(F)(F)F)Br

Purity

95

Origin of Product

United States

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